

Crystal Structure of 1-Isocyano-4-methoxy-2-nitrobenzene: A Technical Overview

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Compound of Interest

Compound Name: *1-Isocyano-4-methoxy-2-nitrobenzene*

Cat. No.: *B7890201*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of **1-isocyano-4-methoxy-2-nitrobenzene**. Due to the absence of publicly available experimental crystal structure data for this specific compound, this document presents a summary of its computed and basic attributes. Furthermore, for illustrative purposes, this guide includes detailed experimental protocols and crystallographic data from a closely related compound, 1-iodo-4-methoxy-2-nitrobenzene, to provide insight into the methodologies typically employed in crystal structure determination.

Physicochemical Properties of 1-Isocyano-4-methoxy-2-nitrobenzene

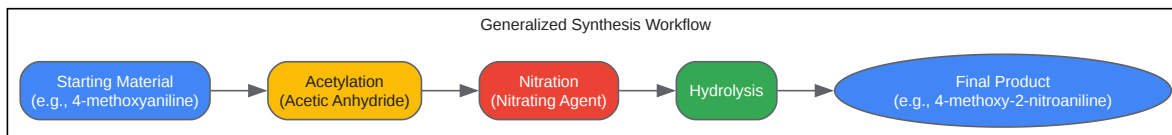
While the complete crystal structure of **1-isocyano-4-methoxy-2-nitrobenzene** is not available in open-access crystallographic databases, its fundamental molecular and physical properties have been computed and are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological contexts.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1][2]
Molecular Weight	178.14 g/mol	[2]
Exact Mass	178.03784206 g/mol	[2]
Monoisotopic Mass	178.03784 Da	[1]
CAS Number	2008-62-0	[2]
Topological Polar Surface Area	59.4 Å ²	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	1	[2]
Complexity	240	[2]
XLogP3	1.9	[2]

Synthesis Pathway Overview

The synthesis of related nitroaromatic compounds often involves multi-step chemical reactions. For instance, the synthesis of 4-methoxy-2-nitroaniline, a precursor to similar compounds, can be achieved through a continuous flow reactor process involving acetylation, nitration, and hydrolysis of 4-methoxyaniline.[3] This method is noted for its high reaction speed and efficiency.[3]

A generalized workflow for the synthesis of a nitroaromatic compound is depicted below.



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A generalized synthetic pathway for nitroaromatic compounds.

Experimental Protocol for Crystal Structure Determination (Proxy Compound: 1-Iodo-4-methoxy-2-nitrobenzene)

To provide a practical understanding of the experimental procedures involved in determining the crystal structure of an aromatic nitro compound, the methodology for a related molecule, 1-iodo-4-methoxy-2-nitrobenzene, is detailed below.^[4] This serves as a representative example of the techniques that would be applied to **1-isocyano-4-methoxy-2-nitrobenzene**.

Crystal Data Collection

The collection of crystallographic data is the foundational step in structure determination.

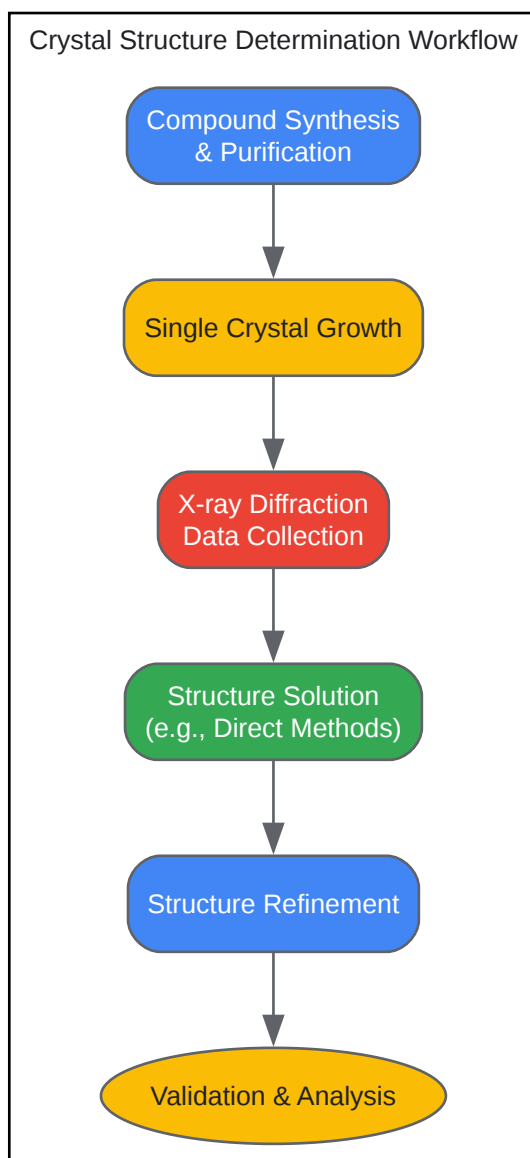
Parameter	Value
Instrument	Rigaku Saturn724+ (2x2 bin mode) diffractometer
Radiation Source	Rotating Anode (Mo K α radiation)
Temperature	100 K
Absorption Correction	Multi-scan (CrystalClear-SM Expert)
Measured Reflections	8053
Independent Reflections	1841
Reflections with $I > 2\sigma(I)$	1615
R _{int}	0.017

Structure Refinement

Following data collection, the crystal structure is solved and refined to yield a precise atomic model.

Parameter	Value
Refinement Method	Refinement on F^2
Structure Solution	Structure-invariant direct methods (SHELXS97)
Refinement Program	SHELXL97
Least-Squares Matrix	Full
$R[F^2 > 2\sigma(F^2)]$	0.014
$wR(F^2)$	0.039
Goodness-of-fit (S)	1.04
Parameters	110
H-atom Parameters	Constrained
$\Delta\rho_{\text{max}}$	0.42 e \AA^{-3}
$\Delta\rho_{\text{min}}$	-0.25 e \AA^{-3}

The logical flow of a typical crystal structure determination experiment is outlined in the following diagram.



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Workflow for single-crystal X-ray crystallography.

Crystallographic Data for 1-Iodo-4-methoxy-2-nitrobenzene[4]

The crystallographic data for the proxy compound 1-iodo-4-methoxy-2-nitrobenzene provides insight into the type of information obtained from a successful crystal structure analysis.

Parameter	Value
Empirical Formula	C ₇ H ₆ INO ₃
Formula Weight	279.03
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 18.6370 (13) Å, α = 90° b = 11.6257 (5) Å, β = 90° c = 7.4740 (3) Å, γ = 90°
Volume	1619.38 (15) Å ³
Z	8
Calculated Density	Not provided

Concluding Remarks

This technical guide has synthesized the available information for **1-isocyano-4-methoxy-2-nitrobenzene**, highlighting its computed physicochemical properties. In the absence of experimental crystal structure data for the title compound, a detailed procedural outline and crystallographic data for the analogous compound 1-iodo-4-methoxy-2-nitrobenzene have been provided to serve as a valuable reference for researchers in the field. The methodologies described herein are standard for the structural elucidation of novel small molecules and are essential for advancing research in medicinal chemistry and materials science. Further experimental investigation is required to determine the precise crystal structure of **1-isocyano-4-methoxy-2-nitrobenzene**.

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